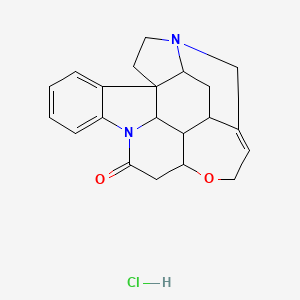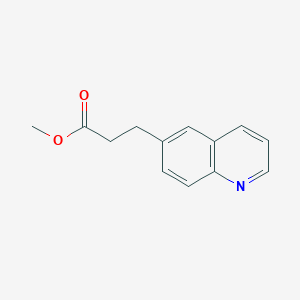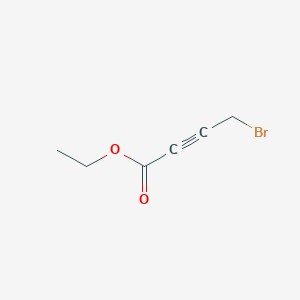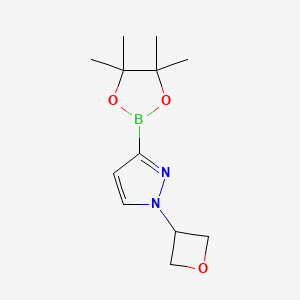
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₁₁F₂N It is a derivative of tetrahydronaphthalene, characterized by the presence of two fluorine atoms at the 4-position and an amine group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The subsequent amination can be achieved using ammonia or primary amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The compound is typically purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies .
相似化合物的比较
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: A ketone derivative with similar structural features but different reactivity.
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Another fluorinated amine with different fluorine atom positions.
Uniqueness: 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 4-position enhances its stability and reactivity, making it a versatile compound for various applications .
属性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
4,4-difluoro-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4,9H,5-6,13H2 |
InChI 键 |
WFHLIRLZMYBECO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)

![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)

![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)
